molecular formula C21H25NO4 B6328130 3-{[(t-Butoxy)carbonyl](diphenylmethyl)amino}propanoic acid CAS No. 2109562-89-0

3-{[(t-Butoxy)carbonyl](diphenylmethyl)amino}propanoic acid

Cat. No.: B6328130
CAS No.: 2109562-89-0
M. Wt: 355.4 g/mol
InChI Key: POFDIJALGJIKON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in dipeptide synthesis . The process involves the use of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .


Molecular Structure Analysis

The molecule contains a total of 51 atoms. There are 25 Hydrogen atoms, 21 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .


Chemical Reactions Analysis

The compound can undergo reduction reactions. Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3). The hydride source (LiAlH(Ot-Bu)3) is a weaker reducing agent than lithium aluminum hydride .

Mechanism of Action

Mode of Action

The compound interacts with its targets through the formation of peptide bonds. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Biochemical Pathways

The compound is involved in the biochemical pathway of dipeptide synthesis .

Result of Action

The action of the compound results in the formation of dipeptides in satisfactory yields within 15 minutes . This suggests that the compound could be efficient in reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is partially miscible in water but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the compound’s action could be influenced by the solvent environment.

Properties

IUPAC Name

3-[benzhydryl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22(15-14-18(23)24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFDIJALGJIKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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